An In-depth Technical Guide to 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-inden-2-yl methanesulfonate, a key organic intermediate, holds significant importance in the landscape of modern medicinal chemistry and drug development. Its unique structural features, particularly the reactive methanesulfonate (mesylate) group attached to the indane scaffold, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications as a crucial intermediate in the synthesis of pharmacologically active compounds.
Core Chemical and Physical Properties
2,3-Dihydro-1H-inden-2-yl methanesulfonate is a sulfonate ester characterized by the CAS Number 777-72-0. Its molecular formula is C₁₀H₁₂O₃S, corresponding to a molecular weight of 212.27 g/mol .[1] While extensive experimental data on its physical properties are not widely published, its intended use as a high-quality reference standard in analytical method development, validation, and quality control applications underscores its purity and stability under defined conditions.[1]
| Property | Value | Reference |
| CAS Number | 777-72-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| Physical State | Solid (presumed based on related compounds) | |
| Solubility | Expected to be soluble in polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[2][3] |
Synthesis of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate
The primary synthetic route to 2,3-Dihydro-1H-inden-2-yl methanesulfonate involves the mesylation of the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol. This reaction is a standard transformation in organic synthesis, where the hydroxyl group is converted into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution reactions.[2][4]
Reaction Scheme
Caption: Synthesis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate.
Detailed Experimental Protocol
This protocol is based on established methods for the mesylation of alcohols.[2][4]
Materials:
-
2,3-dihydro-1H-inden-2-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA).[2]
-
Anhydrous dichloromethane (DCM) or toluene as the solvent.[2]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-inden-2-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[2]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,3-Dihydro-1H-inden-2-yl methanesulfonate.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the indane ring system, typically in the range of δ 7.1-7.3 ppm. The benzylic protons (at C1 and C3) would likely appear as multiplets around δ 3.0-3.5 ppm. The proton at C2, attached to the mesylate group, would be shifted downfield to approximately δ 5.0-5.5 ppm due to the electron-withdrawing nature of the sulfonate ester. The methyl protons of the mesylate group would appear as a sharp singlet around δ 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the methyl carbon of the mesylate group. The carbon bearing the mesylate group (C2) would be significantly deshielded, appearing in the range of δ 75-85 ppm. The benzylic carbons (C1 and C3) would resonate around δ 35-45 ppm, and the methyl carbon of the mesylate group would be expected around δ 38-40 ppm.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the sulfonate group, with strong S=O stretching vibrations typically appearing in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-O stretching would be present around 1000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely in electrospray ionization (ESI), adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the methanesulfonate group or cleavage of the indane ring.
Reactivity and Mechanistic Insights
The primary utility of 2,3-Dihydro-1H-inden-2-yl methanesulfonate in organic synthesis stems from the excellent leaving group ability of the methanesulfonate anion. This facilitates nucleophilic substitution reactions at the C2 position of the indane ring system.
Nucleophilic Substitution Reactions
The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, azides, thiols, and carbanions.[5] The stereochemistry of the reaction typically proceeds with inversion of configuration at the C2 center.
Caption: General Sₙ2 reaction of 2,3-Dihydro-1H-inden-2-yl methanesulfonate.
The kinetics and mechanism of nucleophilic substitution reactions of similar indan-2-yl arenesulfonates have been studied, providing insights into the transition state of these reactions.[5] These studies suggest a concerted Sₙ2 mechanism.
Applications in Drug Discovery and Development
The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. 2,3-Dihydro-1H-inden-2-yl methanesulfonate serves as a critical intermediate for introducing diversity at the 2-position of this scaffold, which is often crucial for modulating pharmacological activity.
Synthesis of Melatonergic Ligands
A notable application of this intermediate is in the synthesis of novel melatonergic ligands.[4] Melatonin receptor agonists are of significant interest for the treatment of sleep disorders and other conditions related to circadian rhythms.[6][7] The synthesis of these ligands often involves the displacement of the mesylate group with a nucleophile containing the desired pharmacophoric elements. For instance, the mesylate can be displaced by a protected amine, which can then be further elaborated to introduce the side chains necessary for melatonin receptor binding.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2,3-Dihydro-1H-inden-2-yl methanesulfonate is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from 2,3-dihydro-1H-inden-2-ol and its reactivity as an electrophile in nucleophilic substitution reactions make it an ideal precursor for the construction of diverse molecular libraries based on the 2,3-dihydro-1H-indene scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this important building block in the design and synthesis of novel therapeutic agents. As with all reactive chemical intermediates, appropriate safety precautions must be observed during its handling and use.
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